Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate

Description

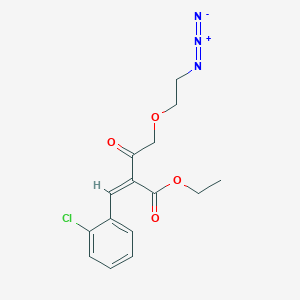

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate (CAS: 837427-86-8) is a specialized organic compound with the molecular formula C₁₅H₁₆ClN₃O₄ and a molecular weight of 337.76 g/mol . It features a unique structure combining an azidoethoxy group, a chlorophenylmethylene moiety, and an ester functional group. This compound is primarily utilized as a synthetic intermediate, particularly in the preparation of deuterated dihydropyridine calcium channel blockers, which are critical in cardiovascular drug development .

The compound is commercially available in varying purities (minimum 95%) and quantities, though its non-deuterated form has been discontinued by suppliers like CymitQuimica, while its deuterated analog (C₁₅D₄H₁₂ClN₃O₄, molecular weight: 341.783 g/mol) remains accessible at premium prices (€307–€1,669 for 5–100 mg) . Its applications emphasize its role in medicinal chemistry, where structural complexity enables targeted modifications for drug discovery.

Properties

Molecular Formula |

C15H16ClN3O4 |

|---|---|

Molecular Weight |

337.76 g/mol |

IUPAC Name |

ethyl (2Z)-4-(2-azidoethoxy)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C15H16ClN3O4/c1-2-23-15(21)12(9-11-5-3-4-6-13(11)16)14(20)10-22-8-7-18-19-17/h3-6,9H,2,7-8,10H2,1H3/b12-9- |

InChI Key |

HQXNJWVJUXHPTB-XFXZXTDPSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)COCCN=[N+]=[N-] |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate involves several steps. One common method includes the reaction of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium azide and ethylene glycol to produce the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical and pharmaceutical applications to label or modify biomolecules . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Azido-Containing Compounds :

- Ethyl (2-Azidoethoxy)...acetate shares the azidoethoxy group with 4-((2-Azidoethoxy)Triethyleneglycol)-N-(4-Pyridin-2-yl)Thiazol-2-yl)Benzamide , enabling click chemistry applications. However, the latter’s pyridyl-thiazole system enhances binding to biological targets, whereas the former’s chlorophenylmethylene group aids in calcium channel blocker synthesis .

- The deuterated analog (Ethyl...acetate-d4) retains bioactivity while improving metabolic stability in drug candidates, justifying its higher cost .

Its simpler structure and lower molecular weight make it a cost-effective precursor for esters, contrasting with Ethyl...acetate’s specialized role in deuterated drug synthesis.

Commercial Viability :

- Ethyl (2-Azidoethoxy)...acetate’s discontinuation highlights challenges in scaling azido-containing compounds due to safety (azide instability) and synthetic complexity. Its deuterated form remains niche due to isotopic labeling costs .

Research and Industrial Implications

- Synthetic Challenges : Ethyl (2-Azidoethoxy)...acetate’s synthesis requires precise control over azide stability and chlorophenylmethylene coupling, as evidenced by discontinued production . In contrast, benzilic acid derivatives are synthetically straightforward .

- Pharmacological Relevance : The compound’s role in calcium channel blocker development underscores its importance in hypertension drug research. Its deuterated analog’s pricing reflects demand for isotopically labeled probes in pharmacokinetic studies .

Biological Activity

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Molecular Formula: C15H16ClN3O4

Molecular Weight: 341.783 g/mol

CAS Number: 837427-86-8

IUPAC Name: Ethyl (2Z)-4-(2-azido-1,1,2,2-tetradeuterioethoxy)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate

Structural Representation

The compound's structure can be represented using SMILES notation as follows:

C(C(=O)OCC)C(=C(c1ccccc1Cl)C(=O)OCC)N=[N+]=[N-]

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Anti-inflammatory Activity: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses.

- Antimicrobial Properties: The azide functional group may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial effects.

Case Studies and Research Findings

-

In Vitro Studies:

- A study evaluated the cytotoxic effects of various concentrations of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

- Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 -

In Vivo Studies:

- An animal model study assessed the anti-inflammatory effects of the compound in a rat model of acute lung injury. The treatment group showed significant reductions in lung wet-to-dry weight ratios and inflammatory markers compared to the control group.

- Table 2: In Vivo Effects on Lung Injury Parameters

*p < 0.05 indicates statistical significance.Parameter Control Group Treatment Group Lung Wet/Dry Weight Ratio 5.0 ± 0.5 3.0 ± 0.4* IL-6 Levels (pg/mL) 150 ± 20 80 ± 15* TNF-α Levels (pg/mL) 200 ± 25 100 ± 20*

Pharmacodynamic Evaluation

Pharmacodynamic studies have shown that this compound can modulate various signaling pathways involved in inflammation and cancer progression. The compound's ability to reduce levels of inflammatory cytokines suggests potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, such as esterification, azide incorporation, and cyclization. For example, refluxing with sulfuric acid in methanol (as seen in dichlorophenoxy acetate synthesis) can optimize ester formation . However, the azide group (N₃) requires careful handling due to its explosive nature. Reaction time, temperature, and stoichiometric ratios must be rigorously controlled to avoid side products like undesired hydrazones or incomplete cyclization .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use spectroscopic techniques:

- NMR : Confirm the presence of the 2-chlorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and ethyl ester (δ ~1.2–4.3 ppm for CH₃ and CH₂ groups) .

- IR : Identify ester carbonyl (C=O stretch ~1730 cm⁻¹) and azide (N₃ stretch ~2100 cm⁻¹) .

- X-ray crystallography : Resolve spatial arrangements, such as the Z-configuration of the chlorophenylmethylene group, which is critical for reactivity studies .

Q. What purification strategies are effective for isolating Ethyl (2-Azidoethoxy)aceto derivatives?

- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Recrystallization from ethanol or methanol can improve purity, as demonstrated in analogous ester purification workflows . For azide-containing compounds, avoid high temperatures during solvent evaporation to prevent decomposition .

Advanced Research Questions

Q. How does the electronic environment of the 2-chlorophenyl group influence reactivity in cross-coupling or cycloaddition reactions?

- Methodology : The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution but may hinder nucleophilic attacks. Computational studies (DFT) can map charge distribution, while experimental kinetic assays (e.g., Huisgen cycloaddition with alkynes) quantify reactivity. Contrast with non-chlorinated analogs to isolate electronic effects .

Q. What are the stability challenges of the azidoethoxy moiety under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (azides often degrade >100°C).

- pH sensitivity : Monitor azide integrity via IR in buffered solutions (pH 2–12). Acidic conditions may protonate the azide, leading to hazardous HN₃ formation .

Q. How can researchers resolve contradictions in reported biological activity data for similar acetophenone derivatives?

- Methodology :

- Standardize assays : Compare MIC (minimum inhibitory concentration) values under identical conditions (e.g., bacterial strain, solvent controls).

- Structural analogs : Test compounds with incremental modifications (e.g., replacing Cl with F or varying ester groups) to isolate structure-activity relationships. Discrepancies in data may arise from impurities or isomerism, as seen in ethyl 2-phenylacetoacetate studies .

Experimental Design & Data Analysis

Q. What strategies optimize the synthesis of stereoisomers in this compound?

- Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, (R)-configured sulfonyloxy groups (as in methyl (R)-2-(2-chlorophenyl)acetate derivatives) can direct stereoselective reactions . Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. How do solvent polarity and dielectric constant affect the compound’s reactivity in SNAr (nucleophilic aromatic substitution)?

- Methodology : Compare reaction rates in solvents like DMSO (ε=47), DMF (ε=37), and THF (ε=7.5). Polar aprotic solvents stabilize transition states in SNAr, but may compete with nucleophiles. Kinetic studies with UV-Vis or LC-MS can quantify substitution efficiency .

Safety & Handling Protocols

Q. What safety measures are critical when handling the azido and chlorophenyl groups?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.